4-[3-(Trifluoromethyl)phenyl]oxan-4-ol
Description
4-[3-(Trifluoromethyl)phenyl]oxan-4-ol is a fluorinated oxane derivative characterized by a hydroxyl group and a 3-(trifluoromethyl)phenyl substituent attached to the oxane (tetrahydropyran) ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8,16H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCHIRRAWHDPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Varied Substituent Positions
4-[4-(Trifluoromethyl)phenyl]oxan-4-ol
- Structure : Differs by the -CF₃ group at the para position (4-position) on the phenyl ring.
- Impact : Substituent position influences electronic and steric effects. The meta (-CF₃ at 3-position) configuration in the subject compound may offer distinct reactivity in electrophilic substitution or hydrogen bonding compared to the para isomer .
(oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine Hydrochloride (CAS 1803591-16-3)
- Structure : Replaces the hydroxyl group with a methanamine hydrochloride moiety.
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine Hydrochloride (CAS 1311254-76-8)
- Structure : Features a -CF₃ group at the ortho position (2-position) on the phenyl ring.
Functional Group Variations
Heterocyclic and Agrochemical Derivatives
Pyrimidine Derivatives (e.g., 2-Chloro-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine)
- Structure : Pyrimidine core with dual -CF₃ groups.
- Application : Used in agrochemicals for pest control; the electron-deficient pyrimidine ring enhances reactivity toward nucleophilic targets .
- Comparison : The oxane scaffold in this compound may offer better conformational flexibility compared to rigid pyrimidines .
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
- Structure: Nitro-phenoxy benzene derivative with -CF₃.
- Application : Commercial herbicide; highlights the role of -CF₃ in enhancing environmental persistence and bioactivity .
- Comparison : Unlike Oxyfluorfen, the subject compound lacks nitro and ether groups, likely reducing herbicidal activity but improving suitability for pharmaceutical use .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example:
- Solubility : Hydroxyl group improves aqueous solubility compared to halogenated or amine analogs .
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